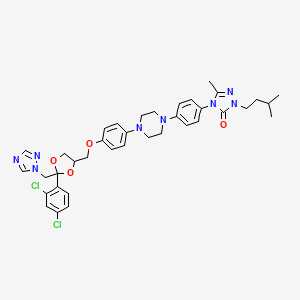

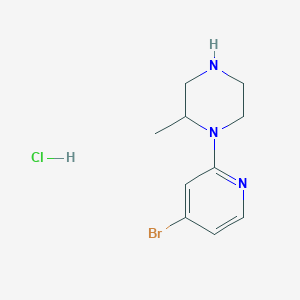

![molecular formula C6H4BrIN4 B12286445 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

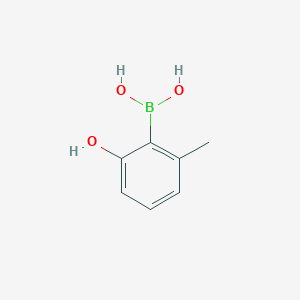

6-Bromo-8-yodo-[1,2,4]triazolo[1,5-a]piridin-2-amina es un compuesto heterocíclico que pertenece a la clase de las triazolopiridinas. Este compuesto se caracteriza por la presencia de átomos de bromo y yodo unidos al núcleo de triazolopiridina. Ha ganado atención en el campo de la química medicinal debido a sus potenciales actividades biológicas y aplicaciones en diversas áreas de investigación científica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 6-Bromo-8-yodo-[1,2,4]triazolo[1,5-a]piridin-2-amina típicamente involucra el uso de enaminonitrilos y benzohidrazidas. Se ha establecido un método libre de catalizador, libre de aditivos y ecológico bajo condiciones de microondas. Esta reacción en tándem implica un mecanismo de transamidación seguido de adición nucleofílica con nitrilo y posterior condensación para producir el compuesto objetivo en un corto tiempo de reacción . La reacción se lleva a cabo a 140 °C, lo que resulta en un rendimiento del 89% en 3 horas .

Métodos de Producción Industrial

el método de síntesis mediado por microondas mencionado anteriormente se puede ampliar para aplicaciones industriales, demostrando su utilidad sintética y amplio alcance de sustrato .

Análisis De Reacciones Químicas

Tipos de Reacciones

6-Bromo-8-yodo-[1,2,4]triazolo[1,5-a]piridin-2-amina experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: Los átomos de bromo y yodo pueden sustituirse por otros grupos funcionales en condiciones apropiadas.

Reacciones de Condensación: El compuesto puede participar en reacciones de condensación con otros nucleófilos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen enaminonitrilos, benzohidrazidas y otros nucleófilos. Las reacciones generalmente se llevan a cabo bajo irradiación de microondas a temperaturas elevadas (por ejemplo, 140 °C) para lograr altos rendimientos .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados con diferentes grupos funcionales que reemplazan los átomos de bromo o yodo.

Aplicaciones Científicas De Investigación

6-Bromo-8-yodo-[1,2,4]triazolo[1,5-a]piridin-2-amina tiene varias aplicaciones de investigación científica, que incluyen:

Química Medicinal: El compuesto se utiliza en el desarrollo de fármacos que se dirigen a diversas vías biológicas.

Investigación Biológica: Se utiliza como compuesto de herramienta para estudiar el papel de enzimas y vías específicas en los sistemas biológicos.

Ciencia de Materiales: El compuesto tiene aplicaciones en el desarrollo de nuevos materiales con propiedades únicas debido a su estructura heterocíclica.

Mecanismo De Acción

El mecanismo de acción de 6-Bromo-8-yodo-[1,2,4]triazolo[1,5-a]piridin-2-amina involucra su interacción con dianas moleculares específicas, como enzimas y receptores. Por ejemplo, actúa como un inhibidor de JAK1 y JAK2 uniéndose a sus sitios activos, evitando así su actividad catalítica. Esta inhibición puede conducir a la modulación de diversas vías de señalización involucradas en la inflamación y la proliferación celular .

Comparación Con Compuestos Similares

Compuestos Similares

8-Bromo-[1,2,4]triazolo[1,5-a]piridin-2-amina: Este compuesto es similar en estructura pero carece del átomo de yodo.

6-Bromo-[1,2,4]triazolo[1,5-a]piridina: Este compuesto también carece del átomo de yodo y se ha utilizado en diversos estudios químicos y biológicos.

Unicidad

La presencia de átomos de bromo y yodo en 6-Bromo-8-yodo-[1,2,4]triazolo[1,5-a]piridin-2-amina la hace única en comparación con sus análogos. Esta doble halogenación puede aumentar su reactividad y afinidad de unión a las dianas moleculares, lo que potencialmente lleva a actividades biológicas y aplicaciones mejoradas.

Propiedades

Fórmula molecular |

C6H4BrIN4 |

|---|---|

Peso molecular |

338.93 g/mol |

Nombre IUPAC |

6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

InChI |

InChI=1S/C6H4BrIN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11) |

Clave InChI |

WOXGXKXJZDECDV-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C2=NC(=NN2C=C1Br)N)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)